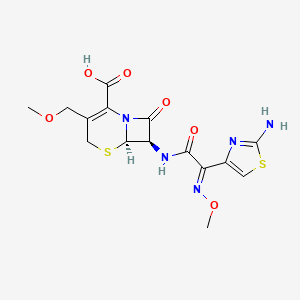
9-Undecenoic acid
Overview
Description
9-Undecenoic acid, also known as 10-undecenoic acid, is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂. It features a double bond between the ninth and tenth carbon atoms. This compound is naturally found in the human sweat and is derived from castor oil. It is known for its antifungal and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Undecenoic acid is primarily synthesized through the pyrolysis of ricinoleic acid, which is obtained from castor oil. The process involves the following steps:
Pyrolysis of Ricinoleic Acid: Ricinoleic acid is subjected to pyrolysis at temperatures ranging from 500 to 600°C in the presence of steam.
Hydrolysis: The methyl ester of ricinoleic acid is hydrolyzed to produce this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The large-scale production involves the continuous pyrolysis of ricinoleic acid, followed by the separation and purification of the resulting this compound .
Chemical Reactions Analysis
Types of Reactions: 9-Undecenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 11-aminoundecanoic acid, a precursor to Nylon-11.
Reduction: The acid can be reduced to undecylene aldehyde, which is used in perfumery.
Substitution: The acid can react with different reagents to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and aryl azides are used to form triazole derivatives.
Major Products Formed:
11-Aminoundecanoic Acid: Used in the production of Nylon-11.
Undecylene Aldehyde: Valued in the fragrance industry.
Triazole Derivatives: Possess antimicrobial properties.
Scientific Research Applications
9-Undecenoic acid has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of polymers and other chemical compounds.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Used in topical antifungal treatments for skin infections.
Industry: Employed in the production of Nylon-11 and as a fragrance component in perfumery.
Mechanism of Action
The primary mechanism of action of 9-undecenoic acid involves disrupting the integrity of microbial cell membranes. The double bond and carboxylic acid group in its structure integrate into the lipid bilayers of microbial cell membranes, destabilizing them and increasing permeability. This leads to the leakage of essential intracellular components, causing cellular dysfunction and death . Additionally, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, further compromising their structural stability .
Comparison with Similar Compounds
Ricinoleic Acid: A precursor to 9-undecenoic acid, derived from castor oil.
11-Aminoundecanoic Acid: An oxidation product of this compound, used in Nylon-11 production.
Undecylene Aldehyde: A reduction product of this compound, used in perfumery.
Uniqueness: this compound is unique due to its bifunctional nature, featuring both a double bond and a carboxylic acid group. This allows it to participate in a variety of chemical reactions, making it a versatile compound in industrial and research applications .
Properties
IUPAC Name |
(E)-undec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-3H,4-10H2,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSJFZQMOOSAF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313510 | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37973-84-5 | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37973-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)



![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)



![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)



